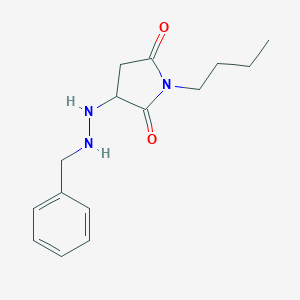![molecular formula C17H25ClN2O2 B241449 N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide, also known as C16H22ClN3O, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression, anxiety, and other psychiatric disorders. In
作用机制
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the neurotransmission of serotonin. This mechanism of action is similar to other SSRIs, but N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has a unique chemical structure that gives it a different pharmacological profile.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide have been extensively studied. It has been found to have a high affinity for the serotonin transporter, which leads to a rapid onset of action. It has also been found to be highly selective for the serotonin transporter, which reduces the risk of side effects. In addition, it has been found to have a long half-life, which makes it suitable for once-daily dosing.
实验室实验的优点和局限性
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has a well-characterized mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to its use in lab experiments. It is a controlled substance and requires special handling and storage. In addition, it is expensive and may not be readily available in some research settings.
未来方向
There are several future directions for research on N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide. One area of interest is its potential use in the treatment of chronic pain. It has been found to be effective in animal models of neuropathic pain and may have fewer side effects than traditional pain medications. Another area of interest is its potential use in the treatment of obesity. It has been found to reduce food intake and body weight in animal models and may have potential as an anti-obesity drug. Finally, there is interest in developing new analogs of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide with improved pharmacological properties, such as increased selectivity or reduced side effects.
Conclusion
In conclusion, N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to be effective in treating depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide involves the reaction between 2-chlorobenzoyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain the final compound. The synthesis method has been optimized to yield a high purity product with a good yield.
科学研究应用
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions.
属性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-11(2)9-15(21)19-17(20-16(22)10-12(3)4)13-7-5-6-8-14(13)18/h5-8,11-12,17H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
InChI 键 |
CESKUEIVIFRNPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
规范 SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)